Cas no 2248302-35-2 (3-[4-(Difluoromethyl)phenoxy]benzoic acid)
![3-[4-(Difluoromethyl)phenoxy]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2248302-35-2x500.png)
3-[4-(Difluoromethyl)phenoxy]benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6510603
- 3-[4-(Difluoromethyl)phenoxy]benzoic acid
- 2248302-35-2
-
- インチ: 1S/C14H10F2O3/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8,13H,(H,17,18)
- InChIKey: CXOKFPQYCXAOCY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)OC1C=CC=C(C(=O)O)C=1)F
計算された属性
- せいみつぶんしりょう: 264.05980050g/mol
- どういたいしつりょう: 264.05980050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-[4-(Difluoromethyl)phenoxy]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510603-0.1g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 0.1g |
$993.0 | 2025-03-14 | |
Enamine | EN300-6510603-5.0g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-14 | |
Enamine | EN300-6510603-0.5g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-14 | |
Enamine | EN300-6510603-1.0g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-14 | |
Enamine | EN300-6510603-2.5g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-14 | |
Enamine | EN300-6510603-0.25g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-14 | |
Enamine | EN300-6510603-10.0g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-14 | |
Enamine | EN300-6510603-0.05g |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
2248302-35-2 | 95.0% | 0.05g |
$948.0 | 2025-03-14 |
3-[4-(Difluoromethyl)phenoxy]benzoic acid 関連文献
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
3-[4-(Difluoromethyl)phenoxy]benzoic acidに関する追加情報
Introduction to 3-[4-(Difluoromethyl)phenoxy]benzoic Acid (CAS No. 2248302-35-2)
3-[4-(Difluoromethyl)phenoxy]benzoic acid, with the chemical identifier CAS No. 2248302-35-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its 3-[4-(Difluoromethyl)phenoxy]benzoic acid structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a difluoromethyl group and a phenoxy moiety in its molecular framework imparts unique physicochemical properties that make it a promising candidate for further investigation.
The difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has been widely exploited in the development of various small-molecule inhibitors and activators. In contrast, the phenoxy substituent contributes to the compound's hydrophilicity and influences its solubility and bioavailability. The combination of these two functional groups in 3-[4-(Difluoromethyl)phenoxy]benzoic acid suggests a versatile scaffold that could be modified to target specific biological pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-[4-(Difluoromethyl)phenoxy]benzoic acid and biological targets. These studies have highlighted the compound's potential as an inhibitor of enzymes involved in inflammatory pathways, making it a valuable candidate for the treatment of chronic inflammatory diseases. Additionally, preliminary in vitro experiments have demonstrated its ability to modulate signaling pathways associated with cell proliferation and differentiation, which are relevant to various diseases, including cancer.
The pharmaceutical industry has shown considerable interest in developing derivatives of 3-[4-(Difluoromethyl)phenoxy]benzoic acid due to its structural features. Researchers are exploring modifications to optimize its pharmacokinetic properties, such as improving oral bioavailability and reducing off-target effects. The difluoromethyl group, in particular, has been shown to enhance binding interactions with protein targets, which is crucial for achieving high efficacy with minimal side effects.
In the context of drug discovery, 3-[4-(Difluoromethyl)phenoxy]benzoic acid serves as a valuable starting point for generating novel compounds through structural analoging. By systematically varying substituents on the benzoic acid core or the phenoxy group, chemists can fine-tune the pharmacological profile of the molecule. This approach has led to the identification of several promising lead compounds that are currently undergoing further optimization.
The synthesis of 3-[4-(Difluoromethyl)phenoxy]benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the versatility of modern organic chemistry methodologies.
Evaluation of 3-[4-(Difluoromethyl)phenoxy]benzoic acid in preclinical models has provided insights into its biological activity and potential therapeutic applications. Studies have shown that it exhibits significant anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in mediating inflammatory responses, making them attractive targets for therapeutic intervention.
The compound's mechanism of action appears to involve interference with signaling pathways that regulate immune responses and cell survival. By modulating these pathways, 3-[4-(Difluoromethyl)phenoxy]benzoic acid may offer a new therapeutic strategy for conditions characterized by excessive inflammation or uncontrolled cell proliferation. Further research is needed to fully elucidate its mode of action and identify potential adverse effects.
In conclusion, 3-[4-(Difluoromethyl)phenoxy]benzoic acid represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-[4-(Difluoromethyl)phenoxy]benzoic acid are likely to play an increasingly important role in addressing unmet medical needs.
2248302-35-2 (3-[4-(Difluoromethyl)phenoxy]benzoic acid) 関連製品
- 1284796-82-2(1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one)
- 953215-69-5(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide)
- 29898-32-6(2,4-Dichloro-1-iodobenzene)
- 1368193-00-3(3-(5-methyl-1,2-oxazol-4-yl)butan-1-amine)
- 2228308-62-9(2-(3,5-difluoropyridin-4-yl)oxyacetic acid)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 1804677-62-0(3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)
- 2229682-77-1(6-(3-bromophenyl)hex-3-en-2-one)
- 1272649-73-6(N-(-)-Jasmonoyl-(L)-leucine)
- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)



